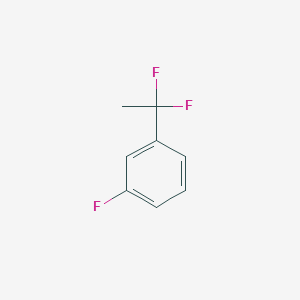

1-(1,1-Difluoroethyl)-3-fluorobenzene

説明

1-(1,1-Difluoroethyl)-3-fluorobenzene is a chemical compound with the molecular formula C8H8F2 . It is a derivative of benzene, where one hydrogen atom is replaced by a 1,1-difluoroethyl group and another hydrogen atom is replaced by a fluorine atom .

Synthesis Analysis

The synthesis of this compound and similar compounds has been the subject of several studies . For instance, a method for the formation of 1,1-difluoroethyl copper species with 1,1-difluoroethylsilane has been developed . This copper reagent can be applied to efficient 1,1-difluoroethylation of diaryliodonium salts under mild conditions, affording (1,1-difluoroethyl)arenes in good yields .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notationCC(F)F . The InChI representation is InChI=1S/C2H3F2 . The molecular weight of this compound is 142.15 g/mol .

科学的研究の応用

Organometallic Chemistry and Catalysis

1-(1,1-Difluoroethyl)-3-fluorobenzene, as a partially fluorinated benzene, is significant in organometallic chemistry. Fluorinated benzenes like 1,2-difluorobenzene are used as solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly coordinating solvents or easily displaced ligands in metal complexes (Pike, Crimmin, & Chaplin, 2017).

Biodegradation Studies

The biodegradation of difluorobenzenes, which are structurally related to this compound, has been explored. These compounds are used in the synthesis of pharmaceuticals and agricultural chemicals. Labrys portucalensis, a microbial strain, can degrade certain difluorobenzenes, highlighting the environmental aspects of these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Nucleophilic Aromatic Substitution

This compound, similar to other difluorobenzenes, can undergo nucleophilic aromatic substitution. Dimethyl(trimethylsilyl)phosphane has been used for fluorine substitution in various difluorobenzenes, indicating a pathway for chemical modification of such compounds (Goryunov, Grobe, Van, Shteingarts, Mews, Lork, & Würthwein, 2010).

Fluorination of Organic Compounds

The related fluorobenzenes are used in the direct fluorination of organic compounds. For instance, aqueous hydrofluoric acid and iodosylbenzene have been employed in the fluorination of 1,3-dicarbonyl compounds, suggesting potential synthetic applications for similar fluorobenzenes (Kitamura, Kuriki, Morshed, & Hori, 2011).

Green Chemistry Applications

Electrophilic fluorination of organic compounds, including 1,3-dicarbonyl compounds, using fluorinating reagents like Selectfluor™ and Accufluor™, demonstrates the potential of fluorinated benzenes in green chemistry. This process can be conducted in water or under solvent-free conditions (Stavber & Stavber, 2010).

Catalysis and Cross-Coupling Reactions

Fluorinated benzenes, including difluorobenzenes, are utilized in nickel- and palladium-catalyzed cross-coupling reactions with Grignard reagents. This demonstrates their applicability in complex organic synthesis and catalysis (Saeki, Takashima, & Tamao, 2005).

将来の方向性

The future directions in the research of 1-(1,1-Difluoroethyl)-3-fluorobenzene and similar compounds could involve the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential applications . For instance, the kidney urea transport protein UT-B is an attractive target for the development of small-molecule inhibitors with a novel diuretic (‘urearetic’) action .

作用機序

Target of Action

Similar compounds, such as 1,1-difluoroethane, are known to interact with the central nervous system, specifically the glutamate and gamma-aminobutyric acid receptors .

Pharmacokinetics

Similar compounds are often rapidly absorbed through the lungs if inhaled, and they may be metabolized by the liver before being excreted in the urine .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and how it interacts with its targets. For example, body mass index (BMI) can impact the elimination rate of similar compounds, with overweight individuals predicted to have a slightly slower elimination .

特性

IUPAC Name |

1-(1,1-difluoroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJGRYFDPSJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)

![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)

![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)

![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)